molecular formula C14H11ClN2O2 B11969900 n'-Benzoyl-2-chlorobenzohydrazide CAS No. 732-21-8

n'-Benzoyl-2-chlorobenzohydrazide

Cat. No.: B11969900
CAS No.: 732-21-8
M. Wt: 274.70 g/mol
InChI Key: RGVDCVBUPZZNAX-UHFFFAOYSA-N
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Description

N’-Benzoyl-2-chlorobenzohydrazide is a chemical compound with the molecular formula C14H11ClN2O It is a derivative of benzohydrazide, characterized by the presence of a benzoyl group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzoyl-2-chlorobenzohydrazide can be synthesized through the reaction of 2-chlorobenzohydrazide with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-2-chlorobenzohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-Benzoyl-2-chlorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Benzoyl-2-chlorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-benzoyl-2-chlorobenzohydrazide involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating cellular pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

  • N’-Benzoyl-2-bromobenzohydrazide
  • N’-Benzoyl-2-fluorobenzohydrazide
  • N’-Benzoyl-2-methylbenzohydrazide

Uniqueness

N’-Benzoyl-2-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

CAS No.

732-21-8

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N'-benzoyl-2-chlorobenzohydrazide

InChI

InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

RGVDCVBUPZZNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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